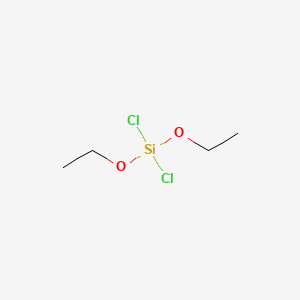
DIETHOXYDICHLOROSILANE
Cat. No. B1585041
Key on ui cas rn:
4667-38-3
M. Wt: 189.11 g/mol
InChI Key: UFCXHBIETZKGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09073952B1
Procedure details


2 molar equivalents of ClCH2Si(OEt)3, 2 molar equivalents of Mg (sanded ribbon), and molar 1 equivalent of SiCl2(OEt)2 were added in flask with THF (Na treated) under N2. The mixture was stirred at room temperature until Mg disappeared. THF was removed by distillation. Pentane was added to extract the intermediate and then filtered to separate solid. After distillation of pentane, >90% yield crude (EtO)3Si—CH2—Si(OEt)2-CH2—Si(OEt)3 was obtained. (EtO)3Si—CH2—Si(OEt)2-CH2—Si(OEt)3 was directly reduced without further purification by 3 molar equivalents (based on the amount of (EtO)3Si—CH2—Si(OEt)2-CH2—Si(OEt)3) of LiAlH4 in ether in ice bath under N2. The mixture was stirred for ˜6 hours at room temperature. The volatiles were separated from solid by-products and LiAlH4 by vacuum transfer, and ether was removed from the collected volatives by distillation using a 55° C. bath. The final distillation give pure trisilapentane (TSP) as 70% overall yield. The pure TSP was analysed by GC as shown in FIG. 2, which indicates no undesired by-products remain. TSP: 1H NMR (C6D6): δ 3.95 (p, 2H, SiH2), 3.67 (t, 6H, SiH3), −0.40 (m, 4H, CH2). MS, m/z: 120 [M+].



Yield
90%
Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][Si:3]([O:10][CH2:11][CH3:12])([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6].[Si:13]([O:19][CH2:20][CH3:21])([O:16][CH2:17][CH3:18])(Cl)Cl>C1COCC1>[Si:3]([CH2:2][Si:13]([CH2:2][Si:3]([O:4][CH2:5][CH3:6])([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9])([O:19][CH2:20][CH3:21])[O:16][CH2:17][CH3:18])([O:10][CH2:11][CH3:12])([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC[Si](OCC)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si](Cl)(Cl)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature until Mg
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
THF was removed by distillation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Pentane was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
to extract the intermediate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate solid
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distillation of pentane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Si](OCC)(OCC)(OCC)C[Si](OCC)(OCC)C[Si](OCC)(OCC)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
